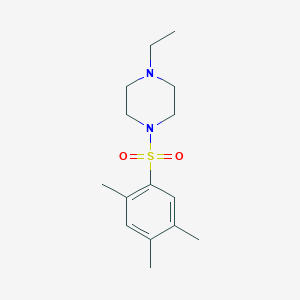
1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a chemical compound that is widely used in scientific research. This compound is also known as TESPP or 1-Ethyl-4-(piperazine-1-sulfonyl)-2,3,6-trimethylbenzene. It is a white crystalline solid that is soluble in water and organic solvents. TESPP is commonly used in biochemical and physiological studies due to its unique properties.
Mecanismo De Acción
TESPP acts as a buffer by maintaining a constant pH in biological systems. It is also known to stabilize enzymes and proteins by preventing denaturation. TESPP is believed to act as a competitive inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Biochemical and physiological effects:
TESPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells. TESPP is also known to have anti-inflammatory properties. TESPP has been shown to have a protective effect on the liver against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TESPP is widely used in laboratory experiments due to its unique properties. It is a good buffer for maintaining a constant pH in biological systems. It is also a good stabilizer for enzymes and proteins. However, TESPP has some limitations. It is not suitable for use in experiments that require a low pH. It can also interfere with certain assays.
Direcciones Futuras
TESPP has a wide range of potential applications in scientific research. Some future directions for research include the development of new TESPP derivatives with enhanced properties. TESPP can also be used in the development of new drugs for the treatment of various diseases such as cancer and inflammation.
Conclusion:
In conclusion, 1-Ethyl-4-(2,4,5-trimethylbenzenesulfonyl)piperazine is a widely used compound in scientific research. It has a wide range of applications in biochemical and physiological studies. TESPP acts as a buffer and stabilizer for enzymes and proteins. TESPP has various biochemical and physiological effects and has potential applications in the development of new drugs.
Métodos De Síntesis
TESPP can be synthesized using various methods. One of the most common methods involves the reaction of 1-ethylpiperazine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions and the product is purified by recrystallization.
Aplicaciones Científicas De Investigación
TESPP has a wide range of applications in scientific research. It is commonly used as a buffer in biochemical and physiological studies. It is also used as a stabilizer for enzymes and proteins. TESPP is used in the synthesis of various compounds such as sulfonamides and sulfones.
Propiedades
Fórmula molecular |
C15H24N2O2S |
|---|---|
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-ethyl-4-(2,4,5-trimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O2S/c1-5-16-6-8-17(9-7-16)20(18,19)15-11-13(3)12(2)10-14(15)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
RDUIENGSCKTSSF-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
SMILES canónico |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




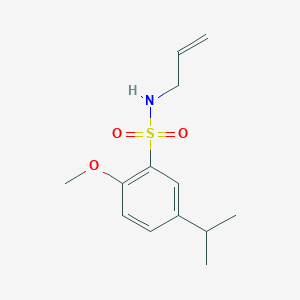
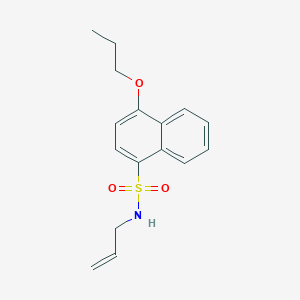
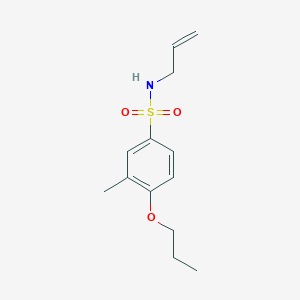

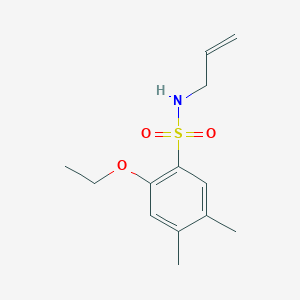
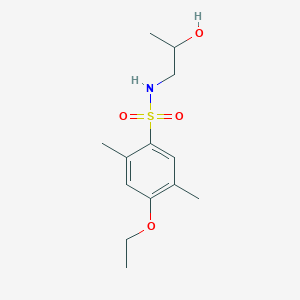
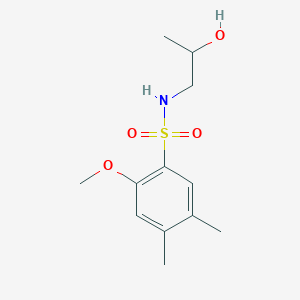
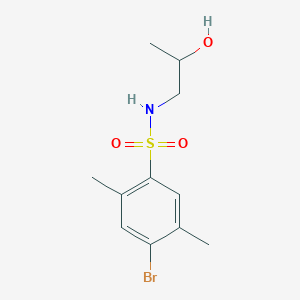

![1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
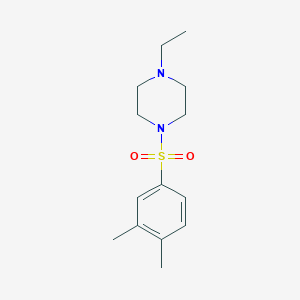
![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
